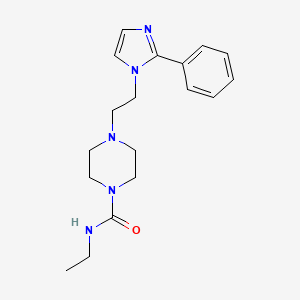

N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-2-19-18(24)23-14-11-21(12-15-23)10-13-22-9-8-20-17(22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWUTIDRXJQOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C18H25N5O

- Molecular Weight: 325.43 g/mol

- Structure: The compound features a piperazine ring substituted with an ethyl group and a phenyl-imidazole moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival.

Case Study:

A study evaluated the compound's efficacy against human cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of key enzymes involved in disease processes. For instance, it has shown inhibitory effects on CYP51, an enzyme crucial for sterol biosynthesis in pathogens such as Leishmania. This inhibition may lead to therapeutic benefits in treating infections caused by these parasites .

Table 1: Summary of Biological Activities

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Research has focused on refining these synthetic pathways to facilitate broader applications in pharmaceutical development.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antifungal or antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Piperazine-Carboxamide Derivatives

Key structural variations in analogs include substituents on the carboxamide nitrogen, piperazine N-alkylation, and heterocyclic appendages.

Structural Insights :

- Imidazole vs.

Pharmacological Activity Comparison

Antiproliferative Agents

- 4-Methyl-N-(4-tolyl)piperazine-1-carboxamide (): Induces cell cycle arrest in MCF7 (breast) and HCT116 (colon) cancer cells, with efficacy linked to the 4-tolyl group’s electron-donating effects.

- 4-Hydroxyquinazoline-piperazine-carboxamides (): Fluorine/chlorine substitutions on the aryl group improve activity (e.g., A3: 57.3% yield, 196.5–197.8°C mp). Chlorophenyl derivatives (A4–A6) show moderate activity, suggesting halogen interactions with hydrophobic kinase pockets .

Neurological Targets

Physicochemical and Structural Data

Melting Points and Stability

Molecular Conformation

- Piperazine Chair Conformation : Observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (), critical for receptor binding .

Biological Activity

N-ethyl-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group and an imidazole moiety, which is known for its diverse biological activities. The presence of the phenyl group further enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 402.5 g/mol .

Antitumor Activity

Research indicates that compounds with similar structural motifs often exhibit significant antitumor properties. For instance, one study highlighted that derivatives of imidazole, including those similar to this compound, showed outstanding antiproliferative activity against various cancer cell lines. Specifically, compound 4f demonstrated a selective inhibition of tumor cells with a selectivity index that was 23–46 times higher than that of normal cells .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 4f | HeLa | 3.24 | Yes |

| 5-FU | HeLa | - | Yes |

The mechanism of action for these compounds often involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor activity, compounds similar to this compound have shown antimicrobial and anti-inflammatory effects. The imidazole ring is particularly noteworthy as it is commonly associated with various pharmacological effects, including modulation of inflammatory pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperazine Ring : This involves nucleophilic substitutions that are critical for establishing the piperazine core.

- Introduction of the Imidazole Group : The imidazole moiety can be synthesized through condensation reactions involving appropriate precursors.

- Final Coupling Reactions : These reactions link the piperazine and imidazole components to complete the synthesis.

Each step requires careful control over reaction conditions to ensure high yields and purity.

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Anticancer Studies : A study on a related compound indicated that it exhibited broad-spectrum inhibition against 60 human cancer cell lines with GI50 values reaching nanomolar concentrations. The study also revealed a mechanism involving apoptosis through the modulation of Bcl family proteins .

- Antimicrobial Studies : Another study reported that derivatives containing piperazine moieties displayed significant antimicrobial activity against various pathogens, suggesting their potential use in treating infections .

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions, while THF improves reductive amination efficiency .

- Catalysts : Triethylamine or sodium hydride is essential for deprotonation during carboxamide coupling .

- Yield optimization : Yields drop below 40% if pH exceeds 8.5 during imidazole coupling due to side reactions .

How can structural contradictions in NMR data between synthesized batches be resolved?

Advanced Research Focus

Discrepancies in NMR spectra (e.g., unexpected proton splitting or carbonyl shifts) often arise from:

- Conformational isomerism : The piperazine ring’s chair-to-boat transitions can alter proton environments. Dynamic NMR at varying temperatures (e.g., 25°C vs. −40°C) confirms isomer populations .

- Residual solvents : Trace DMSO or THF in the final product may mask signals. Lyophilization or repeated washing with hexane is recommended .

- Stereochemical impurities : Chiral centers introduced during imidazole coupling (if asymmetric) require chiral HPLC or X-ray crystallography for resolution .

Q. Methodological Approach :

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to assign ambiguous signals .

- Mass spectrometry (HRMS) : Confirms molecular ion integrity and detects byproducts (e.g., over-alkylation) .

What in vitro assays are suitable for evaluating this compound’s receptor-binding specificity?

Basic Research Focus

Given its structural similarity to neurotransmitter receptor modulators (e.g., 5-HT or dopamine receptors), prioritize:

- Radioligand binding assays : Use [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for 5-HT1A receptors .

- Functional assays : Measure cAMP inhibition (for GPCR activity) or calcium flux (for ion channel-linked receptors) in HEK293 cells transfected with target receptors .

Q. Key Findings from Analogues :

- Piperazine-carboxamides with fluorophenyl groups show 10–100 nM affinity for 5-HT1A receptors but weak activity at D2 receptors (IC₅₀ > 1 µM) .

- Imidazole derivatives exhibit off-target activity at histamine H4 receptors, necessitating counter-screens .

How do electronic effects of substituents (e.g., phenyl vs. fluorophenyl) influence bioactivity?

Advanced Research Focus

Comparative Data :

| Substituent | LogP | 5-HT1A IC₅₀ (nM) | H4 Receptor Binding (%) |

|---|---|---|---|

| Phenyl | 2.1 | 120 ± 15 | 45 ± 8 |

| 4-Fluorophenyl | 2.4 | 85 ± 10 | 22 ± 5 |

| 3-Chlorophenyl | 2.6 | 95 ± 12 | 30 ± 6 |

Q. Insights :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance lipophilicity (↑LogP) and receptor affinity due to improved membrane permeability and π-π stacking .

- Steric effects : 3-substituted phenyl groups reduce H4 off-target binding by disrupting hydrophobic pocket interactions .

Q. Methodology :

- DFT calculations : Predict substituent effects on charge distribution and H-bonding capacity .

- SAR libraries : Synthesize derivatives with systematic substituent variations to map activity cliffs .

What strategies mitigate metabolic instability of the piperazine-carboxamide scaffold?

Advanced Research Focus

Instability Mechanisms :

- N-dealkylation : The ethyl group on the piperazine nitrogen is susceptible to cytochrome P450 oxidation .

- Imidazole ring oxidation : CYP3A4 converts the imidazole to inactive 2-oxo derivatives .

Q. Stabilization Approaches :

- Deuterium incorporation : Replace ethyl C-H bonds with C-D at metabolically labile positions (e.g., ethyl → CH₂CD₃) to slow oxidation .

- Prodrug design : Mask the carboxamide as an ester (e.g., ethyl → pivaloyloxymethyl) for hydrolysis-resistant delivery .

Q. Validation :

- Microsomal assays : Human liver microsomes + NADPH quantify metabolite formation (e.g., LC-MS/MS detects dealkylated products) .

How can contradictory results in cytotoxicity assays (e.g., CC₅₀ variability) be addressed?

Basic Research Focus

Discrepancies arise from:

- Cell line specificity : HEK293 vs. HepG2 cells may express differing levels of efflux pumps (e.g., P-gp) that alter intracellular concentrations .

- Assay interference : The imidazole moiety absorbs at 570 nm, skewing MTT results. Use resazurin (fluorescence-based) instead .

Q. Protocol Adjustments :

- Pre-incubation with inhibitors : Cyclosporine A (P-gp inhibitor) standardizes drug uptake across cell lines .

- Dose-response normalization : Calculate CC₅₀ using Hill slopes to account for assay nonlinearity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.